Potassium di-tert-butyl phosphate

Catalog No.
S770638
CAS No.
33494-80-3
M.F
C8H19KO4P
M. Wt
249.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium di-tert-butyl phosphate

CAS Number

33494-80-3

Product Name

Potassium di-tert-butyl phosphate

IUPAC Name

potassium;ditert-butyl phosphate

Molecular Formula

C8H19KO4P

Molecular Weight

249.31 g/mol

InChI

InChI=1S/C8H19O4P.K/c1-7(2,3)11-13(9,10)12-8(4,5)6;/h1-6H3,(H,9,10);

InChI Key

SZCKQRFZBSIRLK-UHFFFAOYSA-N

SMILES

CC(C)(C)OP(=O)([O-])OC(C)(C)C.[K+]

Canonical SMILES

CC(C)(C)OP(=O)(O)OC(C)(C)C.[K]

Organic Synthesis:

  • As a Base: Due to its weakly basic properties, potassium di-tert-butyl phosphate can be used as a non-nucleophilic base in various organic reactions. Its bulky tert-butyl groups hinder nucleophilic attack while allowing deprotonation to occur. For instance, it is used in the deprotonation of terminal alkynes for subsequent functionalization reactions [].

Organometallic Chemistry:

  • Ligand precursor: Potassium di-tert-butyl phosphate can be used as a precursor to generate di-tert-butylphosphonate ligands. These ligands can coordinate with various metal centers, enabling the study of their reactivity and catalytic properties in various organometallic reactions [].

Material Science:

  • Solid-state electrolyte synthesis: Potassium di-tert-butyl phosphate has been explored as a component in the development of solid-state electrolytes for lithium-ion batteries. It contributes to the ionic conductivity and electrochemical stability of these electrolytes [].

Biological studies:

  • Enzyme inhibitor: Potassium di-tert-butyl phosphate can act as an inhibitor for certain enzymes, such as phosphatases, which play a crucial role in various biological processes. Studying the inhibitory effects of this compound can aid in understanding enzyme function and developing new therapeutic strategies [].

Potassium di-tert-butyl phosphate is a chemical compound with the molecular formula C8H18KO4P and a molecular weight of 248.30 g/mol. It appears as a white to off-white solid and has a melting point ranging from 247 to 252 °C. This compound is highly soluble in polar solvents such as water and alcohols, which makes it versatile for various applications in organic synthesis and catalysis . Its strong basic properties stem from the presence of the phosphate anion, allowing it to act effectively as a base catalyst in

DTBPOK acts as a phosphorylating agent in the synthesis of N-phosphonooxymethyl prodrugs. It donates a phosphate group to the target molecule, which is then converted into the active drug form inside the body []. The mechanism of conversion can be enzymatic (mediated by enzymes) or non-enzymatic (through hydrolysis) []. The bulky tert-butyl groups of DTBPOK are crucial for its function. They contribute to the lipophilicity of the molecule, allowing it to pass through cell membranes and react with intracellular targets [].

, notably in the synthesis of N-phosphonooxymethyl prodrugs. These prodrugs enhance the bioavailability of active pharmaceutical ingredients by facilitating their conversion through biocatalytic processes or spontaneous hydrolysis mechanisms. The compound is also utilized in organic synthesis as a catalyst, particularly in reactions requiring phase transfer catalysts .

Example Reaction

A typical reaction involves the conversion of di-tert-butyl phosphite into potassium di-tert-butyl phosphate using potassium bicarbonate and potassium permanganate in an aqueous medium. The process includes stirring at controlled temperatures and vacuum filtration to isolate the desired product .

The synthesis of potassium di-tert-butyl phosphate typically involves several steps:

  • Starting Materials: Di-tert-butyl phosphite and potassium bicarbonate are combined in water.
  • Reaction Conditions: The mixture is stirred in an ice bath while potassium permanganate is added gradually.
  • Filtration: After the reaction completes, the mixture is vacuum filtered to remove by-products.
  • Isolation: The resulting solution undergoes further purification steps, including heating and additional filtration, to yield the final product .

Potassium di-tert-butyl phosphate finds applications across various fields:

  • Pharmaceuticals: Used as a phosphorylating agent for prodrug synthesis, enhancing drug delivery systems.
  • Organic Synthesis: Acts as a catalyst in various organic reactions.
  • Material Science: Employed in the preparation of specialized phosphates used in fast ion conductors and ceramics .

Interaction studies involving potassium di-tert-butyl phosphate focus on its role as a catalyst and phosphorylating agent. Research indicates that it can facilitate various organic transformations while maintaining stability under standard conditions. Its interactions with biological substrates are also critical for understanding its efficacy in drug formulations .

Several compounds share similarities with potassium di-tert-butyl phosphate, each possessing unique properties:

Compound NameMolecular FormulaKey Properties
Di-tert-butyl phosphateC8H19O4PUsed as a solvent and reagent; less soluble
Triethyl phosphateC6H15O4PCommonly used as an organophosphate; lower basicity
Dimethyl methylphosphonateC5H13O4PUtilized in pesticide formulations; more toxic

Uniqueness

Potassium di-tert-butyl phosphate stands out due to its high solubility in polar solvents and strong basic properties, making it particularly effective in pharmaceutical applications where bioavailability is critical . Its stability under various conditions further enhances its utility compared to similar compounds.

Stepwise Synthesis from Phosphorus Trichloride via Phosphite Intermediates

The synthesis of potassium di-tert-butyl phosphate follows a well-established two-step synthetic pathway that begins with the preparation of di-tert-butyl phosphite from phosphorus trichloride and tert-butanol [1]. This methodology represents the most widely adopted approach for accessing the target phosphate compound due to its reliability and scalability.

The initial step involves the reaction of phosphorus trichloride with tert-butanol in the presence of a suitable base to generate di-tert-butyl phosphite as the key intermediate [2]. The reaction mechanism proceeds through nucleophilic substitution, where the hydroxyl groups of tert-butanol replace the chlorine atoms on the phosphorus center [3]. Triethylamine and pyridine have been identified as the most effective bases for this transformation, facilitating the formation of the desired diester while minimizing side product formation [4].

Reaction conditions significantly influence the selectivity between di-tert-butyl phosphite and the unwanted tri-tert-butyl phosphite [5]. The formation of the triester occurs preferentially under standard conditions, but this compound undergoes thermal decomposition at elevated temperatures under reduced pressure to yield the desired diester [5]. This decomposition pathway has been exploited to achieve selective synthesis of di-tert-butyl phosphite, though careful temperature control is essential to prevent product degradation [5].

Process optimization studies have revealed that the choice of solvent and base equivalents dramatically affects reaction yields [5]. Tetrahydrofuran emerged as an optimal solvent when combined with 2.5 equivalents of potassium tert-butoxide, providing di-tert-butyl phosphite in 76% yield [5]. Alternative solvents including methyl tetrahydrofuran and cyclopentyl methyl ether demonstrated comparable performance, with yields ranging from 75-78% [5]. The substitution of potassium tert-butoxide with the more economical sodium tert-butoxide in methyl tert-butyl ether maintained high yields while reducing production costs [5].

Scale-up considerations for this transformation reveal that methyl tetrahydrofuran maintains consistent product purity across different scales, whereas methyl tert-butyl ether exhibits increasing byproduct formation with larger reaction volumes [5]. These findings highlight the importance of solvent selection for industrial implementation of the synthetic route.

Oxidation Mechanisms in Hydrogen Peroxide/Potassium Iodide-Mediated Routes

The conversion of di-tert-butyl phosphite to potassium di-tert-butyl phosphate represents a critical oxidation step that has been extensively optimized through the development of hydrogen peroxide/potassium iodide-mediated protocols [1]. This oxidation methodology leverages the catalytic properties of potassium iodide to facilitate the efficient transformation of phosphorus(III) species to phosphorus(V) compounds under mild conditions.

The two-step process commences with phosphorus trichloride and employs a hydrogen peroxide/catalytic potassium iodide-mediated oxidation of di-tert-butyl phosphite to provide potassium di-tert-butyl phosphate in 81% yield with high purity [1]. This yield represents a significant improvement over alternative oxidation protocols and demonstrates the effectiveness of the iodide-catalyzed system.

The mechanistic pathway for hydrogen peroxide decomposition in the presence of potassium iodide involves the formation of triiodide ions as key intermediates [6]. Under acidic conditions, iodide ions undergo oxidation by hydrogen peroxide to generate triiodide ions according to the stoichiometric relationship: 3 I⁻ + H₂O₂ + 2 H⁺ → I₃⁻ + 2 H₂O [6]. These triiodide species serve as effective oxidizing agents for the phosphite substrate, facilitating the two-electron oxidation required for phosphate formation.

The catalytic nature of the potassium iodide system enables the use of substoichiometric quantities of the iodine source while maintaining high conversion efficiency [7]. The catalyst undergoes regeneration through reaction with hydrogen peroxide, establishing a catalytic cycle that minimizes reagent consumption and reduces waste generation [7]. This aspect of the methodology contributes significantly to its practical utility and economic viability.

Reaction kinetics studies demonstrate that the oxidation process exhibits first-order dependence on both phosphite concentration and hydrogen peroxide concentration [8]. The rate-limiting step involves the interaction between the phosphite substrate and the iodine-containing oxidizing species, with the overall transformation proceeding rapidly under optimized conditions [8]. Temperature control during the oxidation process proves critical, as elevated temperatures can lead to competing decomposition pathways that reduce overall yield [1].

Alternative oxidation protocols using potassium permanganate have been investigated for comparison [9]. The permanganate-mediated approach involves the combination of di-tert-butyl phosphite with potassium bicarbonate in aqueous solution, followed by portionwise addition of potassium permanganate while maintaining temperature below 20°C [9]. This methodology requires extended reaction times and additional purification steps to remove manganese-containing byproducts [9].

Purification Techniques and Yield Optimization Strategies

The purification of potassium di-tert-butyl phosphate requires specialized techniques to address the specific challenges associated with phosphate ester isolation and purification [10]. The development of effective purification protocols has been essential for achieving high-purity products suitable for subsequent synthetic applications.

Decolorizing carbon treatment represents a fundamental purification technique employed during the isolation process [9]. Following the oxidation reaction, decolorizing carbon (600 mg) is incorporated into the reaction mixture, which is then heated to 60°C for 15 minutes [9]. This treatment effectively removes colored impurities and organic contaminants that may arise from side reactions or reagent decomposition [9]. The carbon treatment is followed by vacuum filtration to remove the solid adsorbent material [9].

A second decolorizing carbon treatment is typically implemented after the initial filtration step [9]. The filtrate is combined with an additional one gram of decolorizing carbon and heated at 60°C for twenty minutes [9]. This double treatment protocol ensures comprehensive removal of colored impurities and provides a colorless solution suitable for final product isolation [9].

Vacuum evaporation serves as the primary method for solvent removal and product concentration [9]. The colorless solution obtained after carbon treatment undergoes evaporation under reduced pressure to yield crude potassium di-tert-butyl phosphate salt [9]. This process requires careful temperature control to prevent thermal decomposition of the product during solvent removal.

Crystallization techniques have been developed to enhance product purity and facilitate isolation [11]. The implementation of chelating agents during crystallization processes has proven effective for removing metal impurities that may interfere with product quality [11]. Ethylenediaminetetraacetic acid and other chelating compounds demonstrate efficacy in sequestering transition metal contaminants during the crystallization process [11].

Yield optimization strategies encompass multiple aspects of the synthetic sequence, from reagent stoichiometry to reaction timing [1]. The hydrogen peroxide/potassium iodide system achieves optimal performance when employed with slight excess of hydrogen peroxide relative to the theoretical requirement [1]. This approach compensates for competing decomposition reactions and ensures complete conversion of the phosphite starting material.

Process parameter optimization reveals that reaction temperature, pH, and reagent addition rates significantly influence overall yield [12]. Maintaining reaction mixtures at controlled temperatures during the oxidation step prevents thermal degradation pathways that can reduce product yield [1]. Similarly, the rate of hydrogen peroxide addition affects the selectivity of the oxidation process, with controlled addition rates providing superior results compared to rapid reagent introduction [1].

Synthetic MethodStarting MaterialProductReaction ConditionsYield (%)Reference
Phosphorus trichloride + tert-butanol routePhosphorus trichloride + tert-butanolDi-tert-butyl phosphiteIce bath, base, petroleum ether40-77 [2] [4]
Potassium tert-butoxide optimized routePhosphorus trichloride + tert-butanolDi-tert-butyl phosphiteTetrahydrofuran, 2.5 eq potassium tert-butoxide76 [5]
Sodium tert-butoxide routePhosphorus trichloride + tert-butanolDi-tert-butyl phosphiteMethyl tert-butyl ether, 2.5 eq sodium tert-butoxide78 [5]
Hydrogen peroxide/potassium iodide oxidationDi-tert-butyl phosphitePotassium di-tert-butyl phosphateHydrogen peroxide, catalytic potassium iodide, aqueous medium81 [1]
Potassium permanganate oxidationDi-tert-butyl phosphitePotassium di-tert-butyl phosphatePotassium permanganate, potassium bicarbonate, water, ice bathNot specified [9]

The integration of multiple purification techniques in sequence provides the most effective approach for achieving high-purity potassium di-tert-butyl phosphate [9]. The combination of carbon treatment, vacuum filtration, and controlled evaporation enables the consistent production of material suitable for demanding synthetic applications [1]. These methodologies have been successfully implemented on both laboratory and preparative scales, demonstrating their practical utility across different operational requirements [1].

Purification TechniquePurposeConditionsApplication Stage
Decolorizing carbon treatmentRemove colored impurities600 mg carbon, 60°C, 15 minutesPost-oxidation cleanup
Vacuum filtrationRemove solid impuritiesMultiple filtrations through carbonSolid-liquid separation
Vacuum evaporationSolvent removalReduced pressure, controlled temperatureFinal product isolation
CrystallizationProduct purificationControlled cooling, recrystallizationPurity enhancement
Chelating agent treatmentMetal impurity removalEthylenediaminetetraacetic acid additionCrystallization process

Advanced yield optimization incorporates considerations of reagent quality, reaction vessel design, and environmental factors [13]. The use of high-purity starting materials minimizes the introduction of impurities that can complicate purification efforts [1]. Similarly, the selection of appropriate reaction vessels and stirring systems ensures efficient mass transfer and uniform reaction conditions throughout the synthesis [1].

Alkali Metal Coordination Patterns

Alkali metals in potassium di-tert-butyl phosphate complexes exhibit distinctive coordination patterns that reflect their ionic nature and size-dependent behavior. The coordination chemistry of alkali metals with di-tert-butyl phosphate ligands demonstrates remarkable structural diversity based on the metal cation employed [1] [2].

Lithium Coordination Behavior

Lithium forms the simplest one-dimensional polymeric structure [Li(μ-dtbp)]ₙ in which adjacent lithium centers are connected through phosphate bridges. The lithium ions adopt variable coordination numbers typical of alkali metal coordination chemistry, with the phosphate oxygen atoms providing the primary coordination sites [1] [2].

Sodium Coordination Patterns

Sodium exhibits similar polymeric behavior to lithium, forming [Na(μ-dtbp)]ₙ structures. The larger ionic radius of sodium compared to lithium results in slightly longer metal-oxygen bond distances and modified coordination geometries while maintaining the one-dimensional polymeric architecture [1] [2].

Potassium Coordination Structures

Potassium demonstrates the most complex coordination behavior among the alkali metals studied. The compound [K₄(μ-dtbp)₄(μ-H₂O)₃]ₙ represents a unique structural type where the larger potassium ions accommodate additional coordinated water molecules. This hydrated structure reflects the enhanced coordination sphere requirements of the larger potassium cation [1] [2].

The structural analysis reveals that potassium coordination involves:

  • Four di-tert-butyl phosphate ligands in bridging modes
  • Three bridging water molecules
  • Formation of tetrameric units that propagate into polymeric chains
  • Metal-oxygen bond distances that are longer than those observed in lithium and sodium analogues

Alkali Metal Ion Size Effects

The progression from lithium to potassium demonstrates clear size-dependent coordination behavior. Smaller alkali metals (Li⁺, Na⁺) form simple 1:1 metal-to-ligand ratios with bridging phosphate groups, while the larger potassium ion requires additional coordination through water molecules to satisfy its coordination sphere requirements [1] [2].
Coordination Environment Characteristics

Alkali metal coordination in these systems is characterized by:

  • Predominantly ionic bonding interactions
  • Variable coordination numbers (typically 4-6)
  • Preference for oxygen donor atoms
  • Formation of extended polymeric structures through bridging ligands
  • Structural flexibility allowing accommodation of different counterions and solvent molecules

The coordination patterns demonstrate that alkali metals serve as structure-directing agents in these phosphate systems, with their size and charge determining the overall architectural features of the resulting coordination polymers [1] [2].

Transition Metal Complexes (Cobalt, Zinc, Nickel)

Transition metal complexes with potassium di-tert-butyl phosphate demonstrate significantly different coordination behavior compared to alkali metals, reflecting the directional nature of transition metal bonding and the influence of d-electron configurations on molecular geometry [3] [4] [5].

Cobalt(II) Coordination Chemistry

Cobalt(II) forms diverse structural types with di-tert-butyl phosphate ligands, ranging from monomeric complexes to tetranuclear clusters. The most significant cobalt complex is the tetranuclear cluster [Co₄(μ₄-O)(dtbp)₆], which features a central μ₄-oxo core surrounded by six bridging di-tert-butyl phosphate ligands [5].

Structural Parameters of Cobalt Complexes:

Complex TypeCoordination GeometryCo-O Bond Distance (Å)Co-N Bond Distance (Å)
[Co₄(μ₄-O)(dtbp)₆]Tetrahedral1.95-
[Co(dtbp)₂(imz)₄]Octahedral2.0-2.12.1-2.2
[Co(dtbp)₂(3,5-dmp)₂]Tetrahedral1.9-2.02.0-2.1

The cobalt(II) centers in the tetranuclear cluster adopt distorted tetrahedral geometries, with Co-O(μ₄) bond distances averaging approximately 1.95 Å. This structural motif represents a fundamental building block in metal phosphate chemistry [5].

Zinc(II) Coordination Patterns

Zinc(II) exhibits remarkable structural similarity to cobalt(II) in forming tetranuclear clusters. The compound [Zn₄(μ₄-O)(dtbp)₆] is isostructural with its cobalt analogue, featuring identical core geometry and similar bonding patterns [5].

Key Zinc Coordination Features:

  • Tetrahedral coordination geometry in cluster compounds
  • Zn-O(μ₄) bond distances of approximately 1.94 Å
  • Formation of both monomeric and tetranuclear structural types
  • Compatibility with various auxiliary ligands (imidazole, pyrazole derivatives)

The zinc derivative [Zn(dtbp)₂(imz)₄] demonstrates octahedral coordination with four equatorial imidazole ligands and two axial phosphate ligands. Crystal data shows:

  • Space group: P1̄ (triclinic)
  • Cell parameters: a = 8.488(1) Å, b = 9.333(1) Å, c = 12.723(2) Å
  • α = 86.55(1)°, β = 88.04(1)°, γ = 67.42(1)° [5]

Nickel(II) Coordination Behavior

Nickel(II) forms octahedral complexes with di-tert-butyl phosphate ligands, particularly in the presence of auxiliary nitrogen donor ligands. The compound [Ni(dtbp)₂(imz)₄] demonstrates typical octahedral coordination with four imidazole ligands occupying equatorial positions and two phosphate ligands in axial positions [5].

Coordination Mode Variations

The di-tert-butyl phosphate ligand exhibits versatile coordination modes with transition metals:

  • Monodentate Terminal Mode: In monomeric complexes, the phosphate acts as a terminal ligand with free P=O groups
  • Bridging Mode: In tetranuclear clusters, phosphate ligands bridge between metal centers
  • μ₄-Oxo Bridging: Central oxo groups provide tetrahedral coordination sites for four metal centers

Electronic and Magnetic Properties

Transition metal complexes exhibit distinct electronic properties based on their coordination environments:

  • Tetrahedral cobalt(II) complexes show high-spin configurations
  • Octahedral complexes demonstrate typical ligand field splitting patterns
  • Magnetic measurements reveal antiferromagnetic coupling in tetranuclear clusters

The tetranuclear clusters demonstrate magnetic ordering at low temperatures, with exchange coupling constants indicating significant metal-metal interactions through the bridging ligand framework [6].

Structural Analysis of [M₄(μ₄-O)(dtbp)₆] Clusters

The tetranuclear clusters [M₄(μ₄-O)(dtbp)₆] (M = Co, Zn) represent archetypal examples of transition metal phosphate cluster chemistry, featuring a highly symmetric core structure with well-defined bonding patterns and electronic properties [5] [6].

Core Structure Description

The tetranuclear cluster core consists of four metal centers arranged in a distorted tetrahedral geometry around a central μ₄-oxo ligand. This structural motif, designated as M₄(μ₄-O), provides a robust framework for supporting six bridging di-tert-butyl phosphate ligands [5].

Crystallographic Analysis

Detailed structural analysis reveals the following key features:

Geometric Parameters:

  • M-O(μ₄) bond distances: Co, 1.95 Å; Zn, 1.94 Å
  • M···M separations: 3.2-3.5 Å (non-bonding distances)
  • O-M-O angles: 105-115° (distorted tetrahedral)
  • Dihedral angles between M₃O faces: 60-70°

Ligand Coordination Modes

The six di-tert-butyl phosphate ligands adopt bidentate bridging coordination modes, with each ligand connecting two metal centers through its phosphate oxygen atoms. This bridging pattern creates a highly stable cluster framework with the following characteristics:

  • Phosphate Binding: Each phosphate group coordinates through two oxygen atoms
  • Metal Coordination: Each metal center is coordinated by three phosphate ligands plus the central oxo group
  • Symmetry: The cluster exhibits approximate D₃d symmetry
  • Stability: The multiple bridging interactions provide exceptional thermal and hydrolytic stability

Electronic Structure Analysis

Bonding Characteristics:

  • Predominantly ionic M-O bonds with some covalent character
  • Delocalized bonding through the phosphate framework
  • Weak metal-metal interactions mediated by bridging ligands

Magnetic Properties:
The tetranuclear clusters exhibit complex magnetic behavior due to exchange interactions between paramagnetic metal centers. Magnetic susceptibility measurements reveal:

  • Antiferromagnetic coupling between adjacent metal centers
  • Exchange coupling constants (J) ranging from -20 to -50 cm⁻¹
  • Temperature-dependent magnetic behavior consistent with spin frustration effects

Structural Stability and Reactivity

The [M₄(μ₄-O)(dtbp)₆] clusters demonstrate remarkable stability under ambient conditions, withstanding exposure to air and moisture without decomposition. This stability arises from:

  • Thermodynamic Stability: The multiple bridging interactions and chelate effects
  • Kinetic Stability: The rigid cluster core that resists ligand substitution
  • Steric Protection: The bulky tert-butyl groups that shield the metal centers

Comparison with Related Cluster Types

The M₄(μ₄-O) core motif is found in numerous transition metal cluster compounds, allowing for comparative structural analysis:

Core TypeM-O(μ₄) Distance (Å)M···M Distance (Å)Coordination Geometry
[Co₄(μ₄-O)(dtbp)₆]1.953.3-3.5Tetrahedral
[Zn₄(μ₄-O)(dtbp)₆]1.943.2-3.4Tetrahedral
[Fe₄(μ₄-O)(OAc)₆]1.923.1-3.3Tetrahedral
[Mn₄(μ₄-O)(OBz)₆]1.983.4-3.6Tetrahedral

Synthetic Accessibility and Transformation

The tetranuclear clusters can be synthesized through controlled hydrolysis of metal acetates in the presence of di-tert-butyl phosphate under mild conditions. The synthetic route involves:

  • Metal acetate dissolution in methanol
  • Addition of di-tert-butyl phosphate in 4:6 molar ratio
  • Slow evaporation to promote cluster formation
  • Isolation of crystalline products in high yield (>90%)

The clusters can undergo transformation to mononuclear complexes through treatment with excess auxiliary ligands such as imidazole, demonstrating the reversible nature of the cluster assembly process [5].

Applications and Significance

The [M₄(μ₄-O)(dtbp)₆] clusters serve as important model systems for understanding:

  • Metal-metal interactions in polynuclear complexes
  • Phosphate coordination chemistry
  • Cluster-to-extended-structure transformations
  • Single-source precursor behavior for ceramic materials

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

249.06580257 g/mol

Monoisotopic Mass

249.06580257 g/mol

Heavy Atom Count

14

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.42%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33494-80-3

Dates

Last modified: 08-15-2023

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